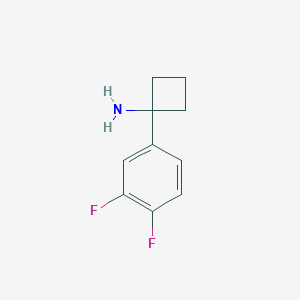

1-(3,4-Difluorophenyl)cyclobutanamine

Description

Contextual Significance of the Cyclobutane (B1203170) Scaffold in Medicinal Chemistry and Organic Synthesis

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry for its distinct structural and physicochemical properties. lookchem.comjustia.com Unlike more flexible cycloalkanes, the cyclobutane scaffold possesses a rigid, puckered conformation. calstate.edu This inherent rigidity is a key attribute, as it allows for the conformational restriction of molecules, a crucial factor in enhancing binding affinity and selectivity for biological targets. pharmaffiliates.comgoogleapis.com The inclusion of a cyclobutane ring can lead to improvements in a compound's potency, selectivity, and pharmacokinetic (PK) profile. calstate.edu

In drug design, the cyclobutane motif has been successfully employed for several strategic purposes:

Metabolic Stability: It can enhance metabolic stability by blocking sites susceptible to metabolism. lookchem.comjustia.com

Bioisosterism: The scaffold can serve as a bioisosteric replacement for other groups, such as phenyl rings or alkenes, helping to improve physicochemical properties. lookchem.comgoogle.com

Three-Dimensionality: It introduces a three-dimensional character to otherwise flat molecules, which can be advantageous for fitting into complex protein binding pockets. google.com

Pharmacophore Presentation: The rigid framework can precisely orient key pharmacophoric groups. lookchem.comjustia.com

The growing importance of this scaffold is evidenced by its incorporation into several marketed drugs.

| Drug Name | Therapeutic Area | Role of Cyclobutane Scaffold |

|---|---|---|

| Carboplatin | Oncology | Part of the dicarboxylate ligand, influencing solubility and toxicity profile compared to cisplatin. calstate.edu |

| Boceprevir | Antiviral (Hepatitis C) | Incorporated into the P1 region of the protease inhibitor, enhancing potency. calstate.edu |

| Apalutamide | Oncology (Prostate Cancer) | Features a spirocyclic cyclobutane, contributing to the overall 3D structure and receptor binding. calstate.edu |

From a synthetic standpoint, the construction of the cyclobutane ring has been advanced through various methodologies, most notably [2+2] cycloaddition reactions. vulcanchem.com These methods, including photocycloadditions, have enabled the creation of a diverse array of substituted cyclobutanes for further elaboration. vulcanchem.compharmaffiliates.com The inherent ring strain of cyclobutanes also makes them useful intermediates for ring-opening and ring-enlargement reactions, providing access to other complex molecular architectures. vulcanchem.com

Emergence and Research Focus on Substituted Cyclobutanamines

Building upon the foundational utility of the cyclobutane core, research has increasingly focused on substituted derivatives, particularly cyclobutanamines. The introduction of an amine functional group onto the cyclobutane scaffold creates a versatile building block with a primary vector for further chemical modification. This allows for the construction of amides, sulfonamides, and other derivatives, significantly expanding the chemical space that can be explored. google.com

The research focus on substituted cyclobutanamines is driven by the desire to combine the conformational benefits of the cyclobutane ring with the crucial role of the amine group in molecular interactions, such as hydrogen bonding and salt formation, which are vital for drug-receptor binding and solubility. cymitquimica.com Furthermore, the addition of other substituents, such as fluoroalkyl groups, allows for the fine-tuning of electronic properties and metabolic stability. researchgate.net Current synthetic research aims to develop stereocontrolled methods for producing polysubstituted cyclobutanes, as the precise spatial arrangement of substituents is often critical for biological activity. calstate.edu

Overview of Current Academic Research Trajectories for 1-(3,4-Difluorophenyl)cyclobutanamine

Direct academic research literature specifically detailing the synthesis and application of this compound is limited. However, the academic and patent landscapes show significant interest in structurally related compounds, particularly the cyclopropane (B1198618) analogue, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This compound is a well-documented key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. justia.comgoogleapis.comgoogle.com The extensive research on this cyclopropane analogue provides a strong indication of the research trajectory for closely related structures like this compound.

The primary research focus for these types of compounds is their utility as building blocks in the synthesis of pharmaceutically active agents. The difluorophenyl group is a common feature in medicinal chemistry, known for its ability to modulate metabolic stability and receptor binding affinity. The research trajectories can be summarized as:

Novel Synthetic Routes: A significant portion of research, particularly in the patent literature, is dedicated to developing efficient, stereoselective, and industrially scalable syntheses of difluorophenyl-substituted cycloalkylamines. justia.comgoogle.com This involves exploring different starting materials and catalytic systems to achieve high yields and enantiomeric purity.

Pharmaceutical Analogues: These compounds serve as scaffolds for the creation of new chemical entities. For example, the amine handle is used for coupling to various heterocyclic systems to explore structure-activity relationships (SAR) for different biological targets. uliege.be

Medicinal Chemistry Applications: Research on related structures, such as 1-(3,5-Difluorophenyl)cyclobutan-1-amine, indicates applications in the design of protease inhibitors, where the rigid cyclobutane scaffold acts as a peptide backbone mimic. vulcanchem.com The incorporation of the difluorophenyl moiety is explored for its potential to enhance thermal stability in materials science applications as well. vulcanchem.com

In essence, while this compound itself is not a major subject of published academic studies, the research trajectories for analogous structures are firmly rooted in pharmaceutical and materials science, focusing on synthetic methodology and its application as a versatile intermediate for creating novel, high-value molecules.

Structure

3D Structure

Properties

CAS No. |

920501-71-9 |

|---|---|

Molecular Formula |

C10H11F2N |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H11F2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |

InChI Key |

BNXIGKIHQBLVMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC(=C(C=C2)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Stereocontrolled Construction of Substituted Cyclobutane (B1203170) Systems

The synthesis of substituted cyclobutanes is a significant challenge in organic chemistry due to the inherent ring strain of the four-membered carbocycle. researchgate.net However, numerous effective strategies have been developed to overcome this, enabling the stereocontrolled construction of these valuable motifs.

The formation of the cyclobutane ring can be achieved through several distinct pathways, each offering unique advantages in terms of substrate scope and stereochemical control. Key methods include cycloaddition reactions, radical cyclizations, and ring contractions.

[2+2] Cycloaddition: This is one of the most common methods for cyclobutane synthesis, involving the reaction of two alkene components. researchgate.net Photochemical [2+2] cycloadditions, in particular, are a powerful tool for accessing a wide variety of cyclobutane structures that are otherwise difficult to prepare. researchgate.net

Radical Cyclization: These reactions proceed through radical intermediates to form the cyclic structure. For instance, photoredox-catalyzed processes can generate alkyl radicals that participate in cascades to form functionalized cyclobutanes under mild conditions. organic-chemistry.org

Ring Contraction: An alternative approach involves the contraction of larger, more easily accessible rings, such as pyrrolidines. youtube.com For example, a highly stereoselective synthesis of substituted cyclobutanes can be achieved from readily accessible pyrrolidines using iodonitrene chemistry, which proceeds via a nitrogen extrusion process and the formation of a 1,4-biradical intermediate. youtube.com

| Ring Formation Strategy | Description | Key Intermediates | Stereocontrol |

| [2+2] Cycloaddition | Union of two alkene components to form a four-membered ring. Often photochemically induced. | Diradicals or concerted transition states | Often dictated by the stereochemistry of the starting alkenes and reaction conditions. |

| Radical Cyclization | Intramolecular cyclization of an open-chain precursor containing a radical and a radical acceptor. | Alkyl radicals | Can be controlled through substrate geometry and chiral catalysts. |

| Ring Contraction | Conversion of a five-membered ring (e.g., pyrrolidine) into a four-membered ring. | 1,4-Biradicals, 1,1-diazenes | Often highly stereospecific, retaining the stereochemistry of the starting material. youtube.com |

Once the cyclobutane core is constructed, further modifications are often necessary to install the desired functional groups. C–H functionalization has emerged as a powerful strategy, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thus avoiding the need for pre-functionalized substrates. researchgate.net This approach simplifies synthetic routes and enhances efficiency. For arylcyclobutanes, palladium-catalyzed C(sp³)–H arylation can be employed to introduce additional aryl groups with high diastereoselectivity. researchgate.net Similarly, the functionalization of cyclobutanone (B123998), a common synthetic intermediate, provides a versatile entry point for a range of derivatives through reactions like α-alkylation and ring-enlargement protocols. researchgate.net

Specific Synthetic Routes to 1-(3,4-Difluorophenyl)cyclobutanamine and its Analogs

While a definitive, published multi-step synthesis for this compound is not widely available, plausible synthetic pathways can be constructed based on established methodologies for analogous 1-arylcyclobutanamines. These routes typically converge on a key intermediate, such as a cyclobutanone or cyclobutanecarbonitrile, which is then converted to the target amine.

A logical approach to the synthesis of this compound involves the initial construction of a 1-(3,4-difluorophenyl)-substituted cyclobutane intermediate followed by the installation of the amine functionality.

Route A: From Cyclobutanone

Grignard Addition: A primary route involves the reaction of cyclobutanone with a Grignard reagent derived from a 3,4-difluorophenyl halide, such as 1-bromo-3,4-difluorobenzene. This addition reaction yields 1-(3,4-difluorophenyl)cyclobutanol.

Conversion to Amine: The tertiary alcohol can then be converted to the amine. This can be achieved through a Ritter reaction followed by hydrolysis or by conversion to a leaving group (e.g., chloride) and subsequent displacement with an amine source like ammonia (B1221849) or an azide (B81097) followed by reduction.

Route B: From an Arylacetonitrile

Cycloalkylation: Another established method is the double alkylation of a substituted arylacetonitrile. 3,4-Difluorophenylacetonitrile can be treated with a strong base and reacted with 1,3-dibromopropane (B121459) to form 1-(3,4-difluorophenyl)cyclobutanecarbonitrile.

Nitrile Reduction: The resulting nitrile is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford this compound.

Route C: Via Reductive Amination

Ketone Synthesis: The key intermediate, 1-(3,4-difluorophenyl)cyclobutanone, can be synthesized via methods such as the ring expansion of a corresponding cyclopropylcarbinol. organic-chemistry.org

Amine Formation: The ketone can then be subjected to reductive amination. wikipedia.org This one-pot procedure involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the target primary amine. wikipedia.orgharvard.edumasterorganicchemistry.com

| Synthetic Route | Key Precursor(s) | Key Intermediate | Final Transformation |

| Route A | Cyclobutanone, 1-Bromo-3,4-difluorobenzene | 1-(3,4-Difluorophenyl)cyclobutanol | Alcohol to Amine Conversion |

| Route B | 3,4-Difluorophenylacetonitrile, 1,3-Dibromopropane | 1-(3,4-Difluorophenyl)cyclobutanecarbonitrile | Nitrile Reduction |

| Route C | 1-(3,4-Difluorophenyl)cyclobutanone, Ammonia | Imine | In situ Reduction |

For analogs of this compound that contain additional stereocenters on the cyclobutane ring, controlling the stereochemical outcome is critical. Enantioselective synthesis can be achieved by employing chiral catalysts or auxiliaries during the ring-forming or functionalization steps. For example, chiral catalysts can be used in [2+2] cycloaddition reactions to produce enantioenriched cyclobutane products. Alternatively, diastereoselective reactions can be employed where a pre-existing stereocenter on a substrate directs the stereochemical outcome of a subsequent reaction. Methods such as the sulfa-Michael addition using cyclobutenes in the presence of a chiral catalyst can produce thio-substituted cyclobutanes with high enantioselectivity. wikipedia.org If a racemic mixture of the final product or a key intermediate is produced, chiral resolution using a chiral acid can be employed to separate the enantiomers.

Characterization of Chemical Reactivity of the this compound Core

The chemical reactivity of this compound is governed by the interplay of its three main components: the primary amine, the difluorinated aromatic ring, and the strained cyclobutane core.

Amine Group Reactivity: The primary amine group is a nucleophilic and basic center. It is expected to undergo typical amine reactions, such as salt formation with acids, acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.

Aromatic Ring Reactivity: The 3,4-difluorophenyl group is susceptible to electrophilic aromatic substitution. The two fluorine atoms are deactivating but ortho-, para-directing substituents. unizin.org The cyclobutylamino group is an activating, ortho-, para-directing group. The directing effects of these substituents would need to be considered in any substitution reaction. The positions ortho to the cyclobutylamino group (C2 and C6) and the position ortho to the C3-fluorine and para to the C4-fluorine (C5) are the most likely sites for electrophilic attack.

Cyclobutane Ring Reactivity: While more stable than cyclopropane (B1198618), the cyclobutane ring possesses significant ring strain (approx. 26 kcal/mol). Under certain conditions, such as transition-metal catalysis or high temperatures, it can undergo ring-opening reactions. However, for many chemical transformations at the amine or aryl moieties, the cyclobutane core is expected to remain intact.

Nucleophilic Reactivity and Amine-Based Transformations

The primary amine group in this compound serves as a key reactive center, readily participating in nucleophilic reactions. This reactivity allows for the straightforward formation of a wide array of functional groups, including amides, sulfonamides, and substituted amines through processes such as acylation, sulfonylation, and alkylation.

Acylation, Sulfonylation, and Alkylation:

The lone pair of electrons on the nitrogen atom facilitates reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides under standard conditions yields the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Reductive amination represents another important transformation, where the primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield secondary or tertiary amines. masterorganicchemistry.comyoutube.comharvard.eduorganicreactions.org This method is highly versatile for introducing a wide range of substituents to the nitrogen atom. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu

| Transformation | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine |

These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and ability to form hydrogen bonds.

Aryl and Cyclobutane Ring Modifications and Stability

The stability and potential for modification of both the 3,4-difluorophenyl ring and the cyclobutane ring are critical considerations in the synthesis of derivatives of this compound.

Aryl Ring Modifications:

The 3,4-difluorophenyl group is generally stable under a variety of reaction conditions. mdpi.com The fluorine substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). masterorganicchemistry.comwikipedia.org Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation on the phenyl ring would require harsh conditions and may not be regioselective. masterorganicchemistry.comkhanacademy.org

Conversely, the electron-withdrawing nature of the fluorine atoms makes the aryl ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the fluorine atoms. libretexts.orgresearchgate.net However, displacing a fluorine atom typically requires a strong nucleophile and often harsh reaction conditions. The stability of the difluorophenyl group is an asset in many synthetic transformations focused on modifying other parts of the molecule, as it remains intact.

Cyclobutane Ring Stability and Modifications:

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which influences its reactivity. chemistrysteps.com This strain can be a driving force for ring-opening or ring-expansion reactions under certain conditions. chemistrysteps.comnih.govnih.govnih.gov For instance, the formation of a carbocation adjacent to the cyclobutane ring can induce a ring expansion to a more stable cyclopentyl system. chemistrysteps.com

However, in the absence of reagents that promote such rearrangements, the cyclobutane ring is generally stable. Its constrained nature provides a rigid scaffold, which can be advantageous in drug design for positioning substituents in a defined three-dimensional space. Direct modification of the cyclobutane ring's C-H bonds is challenging and typically requires advanced synthetic methods, such as those involving transition-metal catalysis.

| Ring System | Key Stability Features | Potential Modifications |

| 3,4-Difluorophenyl | Deactivated towards SEAr, stable to many reagents. | Nucleophilic aromatic substitution (requires harsh conditions). |

| Cyclobutane | Strained, but kinetically stable. | Ring-expansion or ring-opening under specific conditions. |

The inherent stability of the difluorophenyl moiety, coupled with the potential for controlled transformations of the amine and cyclobutane functionalities, makes this compound a versatile building block in synthetic chemistry.

Structure Activity Relationship Sar and Ligand Design Principles

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For 1-(3,4-Difluorophenyl)cyclobutanamine, both the conformation of the cyclobutane (B1203170) ring and the stereochemistry at the chiral center where the amine and phenyl groups are attached are paramount for molecular recognition by target proteins. nih.gov

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to alleviate some of the inherent angle and torsional strain. libretexts.org This puckering results in two distinct substituent positions: axial and equatorial-like. This non-planar structure is a key feature in medicinal chemistry, as it can limit the number of possible conformations a molecule can adopt compared to a more flexible linear linker. nih.gov By introducing this conformational restriction, the cyclobutane scaffold can position the pharmacophoric amine and difluorophenyl groups in a more defined spatial orientation, which can lead to stronger and more specific binding to a biological target. nih.gov

Furthermore, the carbon atom attached to the amine and the phenyl ring is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Living systems are inherently chiral, and as a result, these enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. nih.govbiomedgrid.com One enantiomer may bind with high affinity to a receptor or enzyme, while the other may be significantly less active or even inactive. nih.gov This stereoselectivity arises because the precise three-dimensional arrangement of atoms in the active enantiomer complements the binding site of the target protein, whereas the inactive enantiomer cannot achieve the same optimal interactions. nih.gov Therefore, identifying the more active enantiomer (the eutomer) is a crucial step in drug development, as it can lead to improved therapeutic profiles and a better understanding of the molecular interactions at the target site. nih.gov

Structure-Activity Relationships of the Difluorophenyl Moiety

Positional and Electronic Effects of Fluorine Substitution on Aromatic Ring

Fluorine is the most electronegative element, and its incorporation into a phenyl ring significantly alters the electronic distribution of the molecule. The two fluorine atoms at the 3- and 4-positions act as strong electron-withdrawing groups through the inductive effect. This electronic perturbation can influence several key properties:

Binding Interactions: The electron-withdrawing nature of the fluorine atoms can modulate the charge distribution of the aromatic ring, potentially enhancing interactions with electron-deficient or electron-rich regions within a protein's binding pocket. Fluorine can also participate in favorable non-covalent interactions, such as hydrogen bonds with suitable donor groups or dipole-dipole interactions.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a position susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of the compound.

pKa Modulation: The inductive effect of the difluoro substitution can influence the basicity (pKa) of the distal amine group. A lower pKa can affect the compound's ionization state at physiological pH, which in turn impacts its solubility, membrane permeability, and ability to form ionic bonds with acidic residues (e.g., aspartate or glutamate) in a binding site.

The specific ortho arrangement of the two fluorine atoms in the 3,4-position creates a distinct electronic and steric profile compared to other substitution patterns (e.g., 2,4- or 3,5-difluoro). This precise positioning is often critical for optimizing binding affinity, as it directs the electronic and hydrogen-bonding potential in a specific vector, which must be complementary to the target's architecture for potent activity.

Structure-Activity Relationships of the Cyclobutanamine Core

The cyclobutanamine core provides a rigid scaffold that is central to the molecule's activity, influencing both its physical properties and its interactions with biological targets.

Cyclobutane Ring Size and Substitution Patterns in Amine Derivatives

The cyclobutane ring serves as a conformationally restricted bioisostere for more flexible alkyl chains. nih.gov Its four-membered ring structure imparts a significant degree of rigidity, which helps to minimize the entropic penalty upon binding to a target. The choice of a four-membered ring over other cycloalkanes is a deliberate design element:

Comparison to Cyclopropane (B1198618): While more strained, cyclopropane is smaller and offers a different vector for its substituents.

Comparison to Cyclopentane and Cyclohexane: These larger rings are more flexible and present their substituents with different spatial relationships. The puckered nature of cyclobutane provides a unique geometry that may be optimal for spanning the distance between key interaction points in a binding site. nih.gov

Modifications of the Amine Functional Group and their Impact on Interactions

The primary amine (-NH2) group is a key pharmacophoric feature. At physiological pH, it is typically protonated (-NH3+), allowing it to act as a strong hydrogen bond donor and to form a crucial ionic bond (salt bridge) with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a receptor or enzyme active site.

Modifications to this group have a significant impact on SAR:

N-Alkylation: Converting the primary amine to a secondary (e.g., -NHCH3) or tertiary amine changes its hydrogen bonding capacity and steric bulk. A secondary amine can still act as a hydrogen bond donor, whereas a tertiary amine cannot. This change can drastically alter binding affinity.

N-Acylation: Converting the amine to an amide (-NHC(=O)R) removes its basicity and changes its role from a hydrogen bond donor in an ionic interaction to a neutral hydrogen bond donor/acceptor.

These modifications are used to probe the requirements of the binding site. If activity is retained or enhanced with a secondary amine but lost with a tertiary amine, it strongly suggests that a hydrogen bond donor at that position is essential for molecular recognition.

Computational and Data-Driven Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to understand and predict SAR, guiding the synthesis of new, more potent analogs. For a molecule like this compound, these approaches can provide invaluable insights:

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein. Docking studies can rationalize why a specific enantiomer is more active, how the difluorophenyl ring orients itself within a hydrophobic pocket, and the specific residues with which the protonated amine interacts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a dataset of analogs with varying substituents on the phenyl ring or cyclobutane core, QSAR can identify which physicochemical properties (e.g., electronic parameters, steric bulk, lipophilicity) are most critical for activity.

Conformational Analysis Simulations: Computational methods can be used to calculate the relative energies of different puckered conformations of the cyclobutane ring and to understand how substituents might influence this conformational preference. researchgate.net This information is vital for understanding the molecule's bioactive conformation—the specific shape it adopts when it binds to its target.

These computational tools allow researchers to build and test hypotheses about the SAR of this compound, prioritizing the synthesis of compounds with a higher probability of success and accelerating the drug design cycle.

In Vitro Pharmacological Characterization and Elucidation of Molecular Mechanisms

Receptor Binding and Ligand Interaction Profiling (In Vitro)

This section would typically detail the affinity of 1-(3,4-Difluorophenyl)cyclobutanamine for various biological targets.

No publicly available data details the binding profile of this compound at various neurotransmitter receptors. Such studies would typically involve radioligand binding assays to determine the binding affinity (Ki) at a panel of receptors, such as dopaminergic, serotonergic, adrenergic, and glutamatergic receptors.

Table 1: Hypothetical Neurotransmitter Receptor Binding Profile for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| Dopamine (B1211576) D2 | Data not available | Radioligand Binding |

| Serotonin (B10506) 5-HT2A | Data not available | Radioligand Binding |

| Norepinephrine (B1679862) Transporter (NET) | Data not available | Radioligand Binding |

| NMDA | Data not available | Radioligand Binding |

Exploration of Enzyme Inhibition and Modulation (In Vitro Assays)

Information regarding the inhibitory or modulatory effects of this compound on various enzymes is not available in the public domain. Research in this area would assess the compound's ability to inhibit the activity of key enzymes, often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Hypothetical Enzyme Inhibition Profile for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

| Enzyme Target | Inhibition (IC50, µM) | Assay Type |

| Monoamine Oxidase A (MAO-A) | Data not available | Fluorometric Assay |

| Monoamine Oxidase B (MAO-B) | Data not available | Fluorometric Assay |

| Cytochrome P450 2D6 | Data not available | Luminescent Assay |

| Fatty Acid Amide Hydrolase (FAAH) | Data not available | Enzymatic Assay |

Cellular Pathway Modulation and Mechanistic Studies (In Vitro)

This subsection would focus on how the compound affects cellular signaling and the physical nature of its interaction with target proteins.

There is no available research on the effects of this compound on intracellular signaling pathways. These studies typically employ cell-based assays to measure downstream effects of receptor or enzyme interaction, such as changes in second messenger levels (e.g., cAMP, calcium) or protein phosphorylation.

Without identified biological targets, studies characterizing the binding mode and dynamics of this compound have not been published. Such research would typically involve techniques like X-ray crystallography or computational molecular modeling to visualize the interaction between the compound and its target protein at an atomic level.

In Vitro Metabolic Disposition and Biotransformation Pathways

Identification of Metabolic Pathways in In Vitro Systems

The biotransformation of 1-(3,4-Difluorophenyl)cyclobutanamine is anticipated to proceed through several metabolic pathways, primarily mediated by phase I and phase II enzyme systems. In vitro systems, such as liver microsomes and hepatocytes, are instrumental in elucidating these pathways.

Cytochrome P450-Mediated Oxidative Metabolism of Cyclobutanamines

The cytochrome P450 (CYP450) superfamily of enzymes is a major contributor to the oxidative metabolism of a vast array of xenobiotics. For cyclobutanamine derivatives, CYP450-mediated reactions are expected to be a principal route of metabolism. These reactions can introduce or unmask functional groups, thereby increasing the polarity of the molecule and facilitating its excretion.

Key oxidative transformations anticipated for this compound, based on the known metabolism of similar alicyclic amines, include:

N-Oxidation: The primary amine group of the cyclobutanamine moiety is susceptible to oxidation, leading to the formation of the corresponding hydroxylamine and nitroso metabolites.

Ring Hydroxylation: The cyclobutyl ring can undergo hydroxylation at various positions, resulting in the formation of more polar alcohol metabolites. The presence of the difluorophenyl group may influence the regioselectivity of this hydroxylation.

Aromatic Hydroxylation: The difluorophenyl ring may also be a target for hydroxylation, although the electron-withdrawing nature of the fluorine atoms can decrease the susceptibility of the aromatic ring to electrophilic attack by CYP450 enzymes.

N-Dealkylation: While not applicable to this primary amine, in analogous secondary or tertiary amines, N-dealkylation is a common metabolic pathway.

The specific CYP450 isozymes involved in these transformations can be identified using recombinant human CYP enzymes and selective chemical inhibitors in in vitro assays.

Contributions of Other Enzyme Systems (e.g., Flavin-Containing Monooxygenases)

In addition to the CYP450 system, flavin-containing monooxygenases (FMOs) represent another important class of phase I enzymes that catalyze the oxidation of nitrogen-, sulfur-, and phosphorus-containing xenobiotics. FMOs are particularly known for the N-oxygenation of primary, secondary, and tertiary amines. nih.govcreative-bioarray.com Therefore, FMOs are likely to play a significant role in the N-oxidation of the primary amine group of this compound, leading to the formation of the corresponding hydroxylamine. nih.govcreative-bioarray.com The relative contribution of FMOs versus CYP450 enzymes to the N-oxidation of this compound would require further investigation using specific inhibitors and recombinant enzyme systems.

In Vitro Metabolic Stability and Degradation Kinetics

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a crucial parameter in drug discovery. In vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes, provide an estimate of a compound's intrinsic clearance.

The degradation kinetics of this compound in in vitro systems can be determined by monitoring the disappearance of the parent compound over time. From this data, key kinetic parameters can be calculated:

| Parameter | Description |

| Half-life (t1/2) | The time required for the concentration of the compound to decrease by half. |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize a drug, independent of blood flow and protein binding. |

These parameters are valuable for predicting the in vivo hepatic clearance and oral bioavailability of the compound.

Characterization of Metabolic Intermediates and Their Chemical Significance

The identification and characterization of metabolic intermediates are essential for a comprehensive understanding of a compound's biotransformation and for assessing the potential for the formation of reactive metabolites. The metabolism of this compound can potentially lead to the formation of various intermediates.

For instance, the oxidation of the primary amine can lead to the formation of a hydroxylamine. Further oxidation could yield a nitroso intermediate, which may be reactive. Ring opening of the cyclobutane (B1203170) moiety is another potential, though less common, metabolic pathway that could generate reactive aldehyde intermediates.

The chemical significance of these intermediates lies in their potential to be more pharmacologically active, less active, or even toxic compared to the parent compound. Reactive metabolites are of particular concern as they can covalently bind to cellular macromolecules, such as proteins and DNA, which can lead to idiosyncratic adverse drug reactions. Therefore, the structural elucidation of metabolites formed in in vitro systems, typically using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, is a critical step in the safety assessment of any new chemical entity.

Computational Chemistry and Advanced in Silico Methodologies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational methods used to predict how a ligand, such as 1-(3,4-Difluorophenyl)cyclobutanamine, might interact with a biological target, typically a protein. These techniques are fundamental in drug discovery and development, providing a virtual snapshot of the binding process at the atomic level.

Prediction of Binding Poses and Affinities

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This "binding pose" is crucial for understanding the nature of the interaction. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. A higher score typically indicates a more stable interaction.

While specific molecular docking studies for this compound are not extensively available in public literature, studies on analogous cyclobutane-containing molecules have demonstrated the utility of this approach. For instance, molecular docking of 1,3-disubstituted cyclobutane (B1203170) analogs of combretastatin (B1194345) A4 within the colchicine (B1669291) binding site of tubulin has helped rationalize their cytotoxic activities. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, the difluorophenyl group and the cyclobutane amine moiety would be expected to play significant roles in defining its binding interactions.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the target, and a more accurate estimation of binding free energies.

Table 1: Key Interactions in Ligand-Target Binding

| Interaction Type | Description | Potential Role for this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amine group can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The phenyl and cyclobutane rings can engage in hydrophobic interactions with nonpolar residues in a binding pocket. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The difluorophenyl ring can interact with aromatic residues of a target protein, such as phenylalanine, tyrosine, or tryptophan. |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and a π-system. | The protonated amine group (a cation) can interact with aromatic residues in a binding site. |

Analysis of Conformational Space of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For this compound, the flexibility of the cyclobutane ring and the orientation of the difluorophenyl group are of particular interest.

Computational methods, such as quantum mechanics (QM) and molecular mechanics (MM), are employed to explore the conformational landscape. These methods can calculate the potential energy of different conformers, revealing the most probable shapes the molecule will adopt. The introduction of fluorine atoms can significantly influence conformational preferences due to their size and high electronegativity, which can lead to specific intramolecular interactions and dipole moment changes. organic-chemistry.orgmdpi.comnih.gov Studies on fluorinated piperidines and other cyclic systems have shown that fluorine substitution can have a profound impact on the conformational equilibrium. organic-chemistry.orgmdpi.com

Understanding the accessible conformations of this compound is essential for interpreting its interaction with biological targets, as only specific conformations may be able to bind effectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.combjmu.edu.cn

A typical QSAR study involves the following steps:

Data Set Collection: A series of molecules with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule, influencing its fit in a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which is crucial for membrane permeability and binding. |

| Topological | Connectivity indices, Shape indices | Describe the atomic connectivity and branching of the molecule. |

Elucidation of Reaction Mechanisms and Catalytic Processes via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. This is particularly valuable for understanding and optimizing the synthesis of complex molecules like this compound.

Computational Mechanistic Studies in Cyclobutane Synthesis

The synthesis of cyclobutane rings can be challenging due to ring strain. Computational studies, often using Density Functional Theory (DFT), can be employed to explore different synthetic routes, such as [2+2] cycloadditions, to understand the factors that control reactivity and stereoselectivity. researchgate.netacs.org For the synthesis of this compound, computational studies could elucidate the mechanism of key steps, such as the formation of the cyclobutane ring and the introduction of the amine and difluorophenyl groups. These studies can help in selecting the most efficient reagents and reaction conditions.

Investigation of Catalytic Cycles and Intermediate Stability

Many modern synthetic methods for constructing complex molecules rely on catalysis. Computational chemistry can be used to map out the entire catalytic cycle, identifying the active catalytic species, intermediates, and transition states. mdpi.com This allows for a detailed understanding of how the catalyst functions and can guide the design of more efficient catalysts. For the synthesis of 1-arylcyclobutanamines, computational investigation of potential catalytic cycles, for instance, those involving transition metals, could reveal the energetics of each step and the stability of key intermediates, ultimately leading to improved synthetic protocols.

Future Directions and Emerging Research Paradigms

Innovations in Synthetic Methodologies for Highly Functionalized Cyclobutanamines

The synthesis of cyclobutane (B1203170) rings, particularly those with multiple functional groups and stereocenters, presents a considerable challenge due to inherent ring strain. rsc.org However, the increasing recognition of the cyclobutane motif in medicinal chemistry has spurred the development of novel synthetic strategies. nih.gov The three-dimensional nature of the cyclobutane scaffold offers unique opportunities for creating structurally diverse molecules with favorable pharmacological properties. nih.govnih.gov

Future research in this area is expected to focus on several key innovations:

Development of Novel Cycloaddition Reactions: While [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, new catalytic systems and reaction conditions are being explored to enhance efficiency, stereocontrol, and substrate scope. mdpi.comnih.gov This includes the use of organocatalysis and biocatalysis to create environmentally friendly and highly enantioselective methods. nih.gov

Strain-Release Driven Methodologies: The inherent strain energy of the cyclobutane ring can be harnessed to drive subsequent chemical transformations, allowing for the construction of more complex molecular architectures. rsc.orgrsc.org

Functionalization of Pre-formed Cyclobutane Scaffolds: Efficient methods for the selective functionalization of the cyclobutane ring are crucial for generating libraries of analogs for SAR studies. mdpi.comnih.gov This includes the development of regioselective and stereoselective C-H activation and cross-coupling reactions.

Recent advancements in the total synthesis of natural products containing cyclobutane rings have showcased the power of innovative strategies like intramolecular photocycloaddition and oxidative dimerization to construct these strained systems. rsc.orgresearchgate.net These approaches could be adapted for the synthesis of highly functionalized derivatives of 1-(3,4-difluorophenyl)cyclobutanamine.

Advanced SAR Probing for Precision Ligand Discovery

Structure-activity relationship (SAR) studies are fundamental to understanding how a ligand interacts with its biological target and for optimizing its potency and selectivity. researchgate.net For this compound and its analogs, which are known to interact with monoamine transporters (MATs), advanced SAR probing is crucial for designing next-generation therapeutics. nih.govresearchgate.net

Future research in this area will likely involve:

High-Throughput Synthesis and Screening: The development of efficient synthetic methods will enable the creation of large, diverse libraries of cyclobutanamine derivatives. These libraries can then be rapidly screened against a panel of biological targets to identify promising lead compounds.

Detailed Enantioselectivity Studies: The biological activity of chiral molecules can vary significantly between enantiomers. nih.govnih.gov Future SAR studies will need to carefully evaluate the individual enantiomers of this compound derivatives to identify the more potent and selective isomer.

Exploration of Novel Substituent Effects: Systematic modification of the substituents on both the phenyl ring and the cyclobutane core will provide a deeper understanding of the key structural features required for optimal activity. mdpi.com For instance, the position and nature of electron-withdrawing groups on the phenyl ring can significantly impact receptor binding affinity. researchgate.net

The table below summarizes the binding affinities of a series of citalopram (B1669093) analogs, highlighting the importance of substituent effects on selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov A similar systematic approach can be applied to the this compound scaffold.

| Compound | R | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| 1 | CN | 1.1 | 2410 | 4510 |

| 7 | Br | 0.76 | 1290 | >10000 |

| 8 | I | 0.64 | 1260 | >10000 |

| 9 | CF3 | 1.3 | 2430 | >10000 |

Data adapted from relevant studies on citalopram analogs. nih.govnih.gov

Exploration of Novel In Vitro Pharmacological Targets and Mechanisms

While this compound is primarily known for its interaction with monoamine transporters, there is a growing interest in exploring its potential activity at other pharmacological targets. nih.govnih.gov This exploration could uncover new therapeutic applications for this class of compounds.

Emerging research paradigms in this area include:

Target Deconvolution and Phenotypic Screening: In vitro assays can be used to screen this compound and its derivatives against a broad range of receptors, enzymes, and ion channels. researchgate.netmdpi.com This can help to identify novel targets and potential off-target effects.

Investigation of Allosteric Modulation: Rather than directly competing with the endogenous ligand, some compounds can bind to an allosteric site on a receptor, modulating its activity. nih.gov Investigating the potential for cyclobutanamine derivatives to act as allosteric modulators could lead to the development of drugs with novel mechanisms of action.

Probing Transporter Dynamics: Fluorescently labeled ligands can be used to visualize and study the trafficking and regulation of monoamine transporters in real-time. nih.gov This can provide valuable insights into the mechanism of action of transporter inhibitors like this compound.

Recent studies have highlighted the potential for compounds to have unique profiles, such as combined antidepressant and antianxiety activities, by interacting with multiple targets. nih.gov Exploring the broader pharmacological profile of this compound could reveal similar multi-target activities.

Synergistic Integration of Experimental and Computational Research in Chemical Biology

The integration of computational chemistry with experimental biology has become an indispensable tool in modern drug discovery. longdom.orgresearchgate.netneuroquantology.com This synergistic approach can accelerate the identification and optimization of lead compounds.

Future research will benefit from the following integrated strategies:

Homology Modeling and Virtual Screening: In the absence of a high-resolution crystal structure of a target protein, homology models can be built based on the structures of related proteins. nih.govfrontiersin.org These models can then be used for virtual screening of large compound libraries to identify potential binders. acs.org

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between a ligand and its target protein, helping to rationalize binding affinities and predict the effects of structural modifications. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. neuroquantology.com These models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

The successful application of these computational methods has been demonstrated in the discovery of novel monoamine transporter ligands. nih.govacs.org A similar integrated approach will be crucial for advancing the development of this compound-based therapeutics.

Q & A

Q. What controls are essential in assessing the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.